molecular formula C13H19Cl2NO B1424646 3-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride CAS No. 1220037-01-3

3-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride

Cat. No.: B1424646
CAS No.: 1220037-01-3
M. Wt: 276.2 g/mol
InChI Key: MEYHFQDDNUOVIP-UHFFFAOYSA-N
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Description

3-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 4-chloro-benzyloxymethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 4-chloro-benzyloxymethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidone derivatives, while reduction can lead to the formation of piperidine derivatives with different substituents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

    Oxidation Reactions: Products include piperidone derivatives.

    Reduction Reactions: Products include various piperidine derivatives.

    Hydrolysis: Products include the corresponding alcohol and piperidine derivatives.

Scientific Research Applications

3-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride can be compared with other similar compounds such as:

    4-Chlorobenzyl chloride: Used in the synthesis of various benzyl derivatives.

    Piperidine derivatives: Including piperidone and other substituted piperidines.

    Benzyloxymethyl derivatives: Compounds with similar benzyloxymethyl groups but different substituents on the aromatic ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-chlorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-13-5-3-11(4-6-13)9-16-10-12-2-1-7-15-8-12;/h3-6,12,15H,1-2,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYHFQDDNUOVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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